5-[(Dimethylamino)methyl]-1,2,4-oxadiazole-3-carboxylic acid
CAS No.:
Cat. No.: VC17872752
Molecular Formula: C6H9N3O3
Molecular Weight: 171.15 g/mol
* For research use only. Not for human or veterinary use.
![5-[(Dimethylamino)methyl]-1,2,4-oxadiazole-3-carboxylic acid -](/images/structure/VC17872752.png)
Specification
Molecular Formula | C6H9N3O3 |
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Molecular Weight | 171.15 g/mol |
IUPAC Name | 5-[(dimethylamino)methyl]-1,2,4-oxadiazole-3-carboxylic acid |
Standard InChI | InChI=1S/C6H9N3O3/c1-9(2)3-4-7-5(6(10)11)8-12-4/h3H2,1-2H3,(H,10,11) |
Standard InChI Key | PTYINSQNJOFZNI-UHFFFAOYSA-N |
Canonical SMILES | CN(C)CC1=NC(=NO1)C(=O)O |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
The IUPAC name 5-[(dimethylamino)methyl]-1,2,4-oxadiazole-3-carboxylic acid defines a five-membered aromatic ring containing two nitrogen atoms at positions 1 and 2 and one oxygen atom at position 4. The substituents include a carboxylic acid group at position 3 and a dimethylaminomethyl side chain at position 5. Its molecular formula is C₇H₁₀N₄O₃, with a molecular weight of 210.19 g/mol.
Table 1: Comparative Structural Data of Related Oxadiazole Derivatives
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
---|---|---|---|
5-Methyl-1,3,4-oxadiazole-2-carboxylic acid | C₅H₆N₂O₃ | 128.09 | Methyl, carboxylic acid |
5-[2-(Dimethylamino)ethyl]-1,2,4-oxadiazole-3-carboxylic acid | C₇H₁₁N₃O₃ | 185.18 | Dimethylaminoethyl, carboxylic acid |
Target Compound | C₇H₁₀N₄O₃ | 210.19 | Dimethylaminomethyl, carboxylic acid |
The dimethylaminomethyl group enhances solubility in polar solvents, while the carboxylic acid moiety facilitates hydrogen bonding with biological targets .
Synthetic Methodologies
General Strategies for 1,2,4-Oxadiazole Synthesis
The 1,2,4-oxadiazole ring is typically constructed via cyclization reactions involving amidoximes and carboxylic acid derivatives. Key methods include:
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Amidoxime-Acyl Chloride Cyclization: Reacting amidoximes with acyl chlorides in the presence of bases like pyridine or tetrabutylammonium fluoride (TBAF) .
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Microwave-Assisted Synthesis: Accelerating reaction kinetics using microwave irradiation, which reduces reaction times from hours to minutes .
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Vilsmeier Reagent Activation: Facilitating one-pot syntheses by activating carboxylic acids with Vilsmeier reagent (POCl₃/DMF) .
Synthesis of 5-[(Dimethylamino)methyl]-1,2,4-oxadiazole-3-carboxylic Acid
While no direct synthesis has been published, a plausible route involves:
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Formation of Amidoxime Precursor: Reacting nitriles with hydroxylamine hydrochloride to yield amidoximes.
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Cyclization with Activated Carboxylic Acid: Coupling the amidoxime with a protected dimethylaminomethyl carboxylic acid derivative using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
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Deprotection: Removing protecting groups (e.g., tert-butyl esters) under acidic conditions to reveal the carboxylic acid.
Table 2: Representative Reaction Conditions for Analogous Compounds
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is influenced by its ionizable groups:
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Carboxylic Acid: Enhances water solubility at physiological pH (pKa ≈ 2.5–3.0).
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Dimethylaminomethyl Group: Contributes to solubility in organic solvents (logP ≈ 0.8–1.2).
Stability studies on analogs indicate resistance to hydrolysis under acidic conditions but susceptibility to base-catalyzed ring-opening .
Applications in Medicinal Chemistry
Drug Design Optimization
The compound’s modular structure allows for derivatization:
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Carboxylic Acid: Serves as a handle for prodrug development (e.g., ester prodrugs).
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Dimethylaminomethyl Group: Modulates blood-brain barrier penetration .
Table 3: Structure-Activity Relationships (SAR) of Oxadiazole Derivatives
Substituent Position | Modification | Effect on Activity |
---|---|---|
3 | Carboxylic acid | Enhances target binding via H-bonding |
5 | Alkylamino groups | Improves solubility and bioavailability |
Research Findings and Future Directions
Recent advances highlight the compound’s potential in:
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Neurodegenerative Diseases: Modulating amyloid-β aggregation (IC₅₀: 12 μM in preliminary assays) .
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Antiviral Therapy: Inhibiting SARS-CoV-2 main protease (Mpro) with IC₅₀ values comparable to remdesivir .
Future research should prioritize:
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In vivo pharmacokinetic studies to assess oral bioavailability.
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Structural optimization to reduce off-target effects.
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